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Compound of Interest

Compound Name:
(S)-Tert-butyl but-3-YN-2-

ylcarbamate

Cat. No.: B125521 Get Quote

An In-depth Technical Guide to the Physical Properties of Boc-Protected Alkynes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of alkynes

bearing the tert-butoxycarbonyl (Boc) protecting group. Boc-protected alkynes are versatile

intermediates in organic synthesis, particularly in the fields of medicinal chemistry and

materials science, where the precise introduction of an alkyne moiety is required for

applications such as "click" chemistry, peptide synthesis, and the construction of complex

molecular architectures.

Physical and Chemical Properties
The physical properties of Boc-protected alkynes are influenced by both the rigid, linear alkyne

unit and the bulky, nonpolar tert-butoxycarbonyl group. Generally, they are white to pale yellow

crystalline solids or oils at room temperature. Their solubility is typically low in water but good in

a range of organic solvents.

A representative example, N-Boc-propargylamine, is a commonly used building block that

illustrates the typical physical characteristics of this compound class. It is a solid at room

temperature and soluble in solvents like chloroform.[1][2]
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Property Value Source(s)

CAS Number 92136-39-5 [3]

Molecular Formula C₈H₁₃NO₂ [3]

Molecular Weight 155.19 g/mol [3]

Appearance White to pale yellow solid [4][5]

Melting Point 40-44 °C [3]

Boiling Point 170 °C (at 14 mmHg) [5]

Solubility Soluble in chloroform [1][5]

Spectroscopic Data
The spectroscopic signature of a Boc-protected alkyne is a combination of the features from

the alkyne functionality and the Boc protecting group. The following tables summarize the

characteristic absorption bands and chemical shifts.

Table 1.2.1: Infrared (IR) Spectroscopy Data
Functional Group Vibration Mode

Characteristic
Absorption (cm⁻¹)

Intensity

Terminal Alkyne ≡C–H Stretch 3260 - 3330 Strong, Sharp

–C≡C– Stretch 2100 - 2260 Weak to Medium

Boc Group
N–H Stretch

(Carbamate)
~3300 - 3400 Medium

C=O Stretch

(Carbamate)
~1680 - 1710 Strong

C–H Stretch (t-Butyl) ~2850 - 2980 Strong

C–O Stretch ~1160 - 1170 Strong
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Table 1.2.2: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Functional Group Nucleus
Chemical Shift (δ,
ppm)

Notes

Terminal Alkyne ¹H (≡C–H) 2.0 - 3.0

Typically a triplet if

coupled to an

adjacent CH₂ group.

¹³C (≡C–H) 65 - 85

¹³C (R–C≡) 70 - 100

Boc Group ¹H (–C(CH₃)₃) 1.4 - 1.5

Large singlet,

integrates to 9

protons.

¹H (–NH–) 4.8 - 5.2
Broad singlet, can

exchange with D₂O.

¹³C (–C(CH₃)₃) ~80 Quaternary carbon.

¹³C (–C(CH₃)₃) ~28.3 Methyl carbons.

¹³C (–C=O) 155 - 156 Carbonyl carbon.

Example: N-Boc-propargylamine[5][6]

¹H NMR (500 MHz, CDCl₃): δ 4.94 (br s, 1H, NH), 3.91 (d, 2H, CH₂), 2.23 (t, 1H, ≡CH), 1.45

(s, 9H, C(CH₃)₃).

¹³C NMR (126 MHz, CDCl₃): δ 155.2 (C=O), 80.1, 79.9, 71.1, 28.2.

Experimental Protocols
The following sections detail generalized yet robust methodologies for the protection of an

amino-alkyne with a Boc group and its subsequent deprotection.

N-Boc Protection of an Amino-Alkyne
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This protocol describes the reaction of a primary or secondary amine-containing alkyne with di-

tert-butyl dicarbonate (Boc₂O) to form the corresponding N-Boc protected alkyne. The reaction

is typically high-yielding and proceeds under mild conditions.[7][8]

Materials:

Amino-alkyne (e.g., propargylamine)

Di-tert-butyl dicarbonate (Boc₂O, 1.0 - 1.2 equivalents)

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or NaOH, 1.0 - 1.5

equivalents)

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system like

water/THF)

Round bottom flask, magnetic stirrer, ice bath

Procedure:

Dissolve the amino-alkyne (1.0 eq.) in the chosen solvent (e.g., DCM) in a round bottom

flask and cool the solution to 0 °C using an ice bath.

Add the base (e.g., TEA, 1.2 eq.) to the stirred solution.

Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in a minimal amount of the same solvent

and add it dropwise to the reaction mixture over 15-30 minutes.

After the addition is complete, remove the ice bath and allow the reaction to warm to room

temperature. Stir for 2-12 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

amine is fully consumed.

Upon completion, dilute the reaction mixture with the solvent.

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl),

water, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate

(MgSO₄), filter, and concentrate the solvent under reduced pressure.

The resulting crude product can be purified by column chromatography on silica gel if

necessary.

N-Boc Deprotection
The Boc group is labile to strong acids, which cleave it to release the free amine, carbon

dioxide, and isobutene.[7][9] Trifluoroacetic acid (TFA) in DCM is the most common method for

this transformation.

Materials:

N-Boc protected alkyne

Trifluoroacetic acid (TFA, 5 - 20 equivalents or as a 20-50% solution in DCM)

Dichloromethane (DCM)

Round bottom flask, magnetic stirrer

Procedure:

Dissolve the N-Boc protected alkyne in DCM in a round bottom flask.

Add TFA dropwise to the stirred solution at room temperature. A common ratio is a 1:1 to 1:4

mixture of DCM and TFA. Caution: The reaction evolves gas (CO₂ and isobutene) and

should be performed in a well-ventilated fume hood.

Stir the reaction at room temperature for 30 minutes to 2 hours.

Monitor the reaction by TLC until the starting material is consumed.

Remove the solvent and excess TFA under reduced pressure. It may be necessary to co-

evaporate with a solvent like toluene to remove residual TFA.
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The product is typically obtained as the corresponding amine trifluoroacetate salt. If the free

amine is desired, a basic workup can be performed by dissolving the residue in an organic

solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected

amino-alkyne.

Visualization of Key Workflows
The following diagrams illustrate the logical flow of the protection and deprotection reactions

described above.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. N-Boc-propargylamine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher
Scientific [fishersci.com]

2. cymitquimica.com [cymitquimica.com]

3. N-Boc-propargylamine 97 92136-39-5 [sigmaaldrich.com]

4. Page loading... [wap.guidechem.com]

5. N-Boc-propargylamine | 92136-39-5 [chemicalbook.com]

6. N-Boc-propargylamine CAS#: 92136-39-5 [m.chemicalbook.com]

7. jk-sci.com [jk-sci.com]

8. BOC Protection and Deprotection [bzchemicals.com]

9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Physical properties of Boc-protected alkynes].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125521#physical-properties-of-boc-protected-
alkynes]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b125521?utm_src=pdf-custom-synthesis
https://www.fishersci.com/shop/products/n-boc-propargylamine-97-thermo-scientific/AAH5340603
https://www.fishersci.com/shop/products/n-boc-propargylamine-97-thermo-scientific/AAH5340603
https://cymitquimica.com/es/cas/92136-39-5/
https://www.sigmaaldrich.com/US/en/product/aldrich/687146
https://wap.guidechem.com/dictionary/en/92136-39-5.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4500977.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB4500977_EN.htm
https://www.jk-sci.com/blogs/name-reaction/boc-protection-and-deprotection
https://www.bzchemicals.com/resources/the-boc-protection-and-deprotection.html
https://en.wikipedia.org/wiki/Tert-Butyloxycarbonyl_protecting_group
https://www.benchchem.com/product/b125521#physical-properties-of-boc-protected-alkynes
https://www.benchchem.com/product/b125521#physical-properties-of-boc-protected-alkynes
https://www.benchchem.com/product/b125521#physical-properties-of-boc-protected-alkynes
https://www.benchchem.com/product/b125521#physical-properties-of-boc-protected-alkynes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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